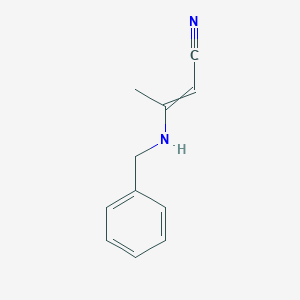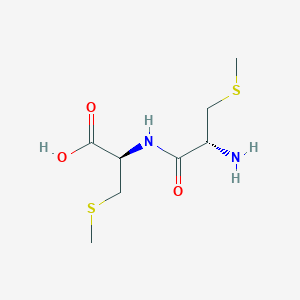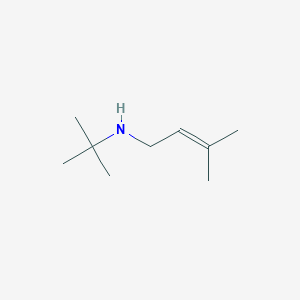
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one is a cyclic ketone with a unique structure that includes a cyclopentene ring substituted with a propynyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the condensation of a suitable cyclopentenone precursor with a propynyl group. This can be done using reagents such as alkynes and appropriate catalysts under controlled conditions . Another method involves the use of the Nazarov cyclization reaction, which converts divinyl ketones into cyclopentenones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes . The specific pathways involved depend on the context of its use, such as its role in antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Chloroprallethrin: A carboxylic ester with a similar cyclopentene structure but different substituents.
2-Cyclopenten-1-one: A simpler cyclopentenone without the propynyl group.
4-Hydroxy-3-methyl-2-(prop-1-yn-1-yl)cyclopent-2-en-1-one: A hydroxylated derivative with similar structural features.
Uniqueness
This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
60033-26-3 |
|---|---|
Fórmula molecular |
C8H8O |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
2-prop-2-ynylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H8O/c1-2-4-7-5-3-6-8(7)9/h1,5H,3-4,6H2 |
Clave InChI |
PLBAGYQZYBEBJG-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




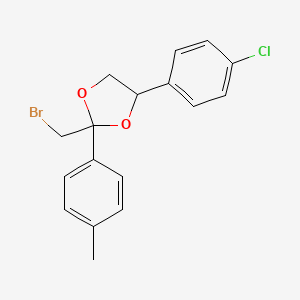
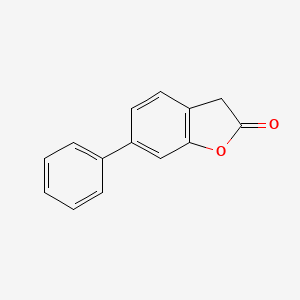
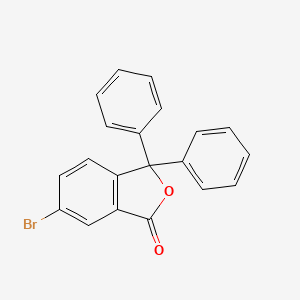
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
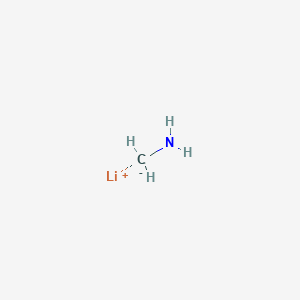
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
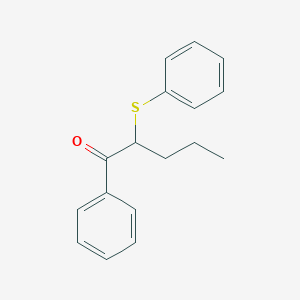

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
